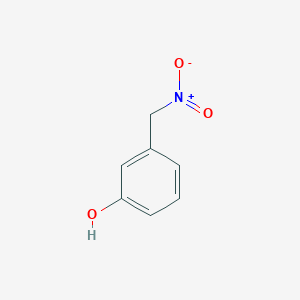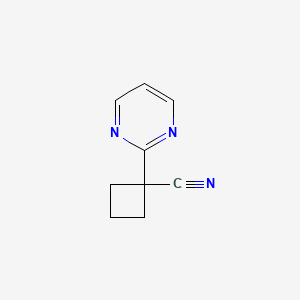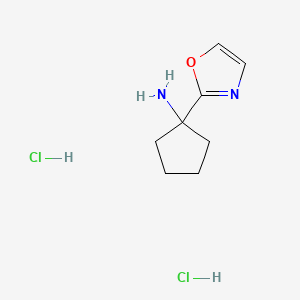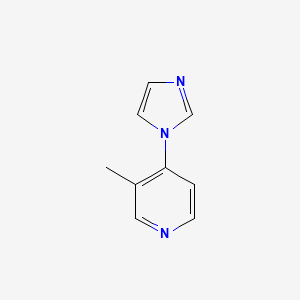![molecular formula C10H17Cl2N3O2 B13580822 ethyl2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetatedihydrochloride CAS No. 2803861-15-4](/img/structure/B13580822.png)
ethyl2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetatedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Ethyl2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetatedihydrochloride is a compound with a complex name, but let’s break it down:
- The core structure is an imidazole ring , which is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds.
- The compound also includes an azetidine ring , which is a four-membered heterocyclic ring containing one nitrogen atom.
- The ethyl group (C2H5) is attached to the azetidine ring.
- The dihydrochloride salt form indicates that the compound has two chloride ions associated with it.
- Imidazole derivatives are significant due to their diverse chemical and biological properties. They serve as building blocks for various natural products and pharmaceuticals.
Vorbereitungsmethoden
- Unfortunately, specific synthetic routes for ethyl2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetatedihydrochloride are not readily available in the literature. the compound can be synthesized through appropriate reactions involving imidazole and azetidine precursors.
- Industrial production methods would likely involve scalable processes, but detailed information is proprietary.
Analyse Chemischer Reaktionen
- Ethyl2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetatedihydrochloride may undergo various reactions:
Substitution reactions: The ethyl group can be replaced by other functional groups.
Reduction reactions: Reduction of the imidazole or azetidine ring.
Oxidation reactions: Oxidation of the nitrogen atoms.
- Common reagents and conditions would depend on the specific reaction type.
Wissenschaftliche Forschungsanwendungen
Medicine: Imidazole derivatives often exhibit antimicrobial, anti-inflammatory, and antitumor activities. Research may explore the potential of this compound in drug development.
Chemistry: It could serve as a versatile building block for synthesizing other compounds.
Biology: Investigate its effects on cellular processes.
Wirkmechanismus
- The exact mechanism of action for ethyl2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetatedihydrochloride would require further research. It likely interacts with specific molecular targets or pathways.
Vergleich Mit ähnlichen Verbindungen
- Unfortunately, I don’t have information on directly similar compounds. exploring related imidazole derivatives could highlight its uniqueness.
Remember that this compound’s detailed synthesis and applications might be proprietary or unpublished. For further insights, consult specialized literature or research articles
Eigenschaften
CAS-Nummer |
2803861-15-4 |
|---|---|
Molekularformel |
C10H17Cl2N3O2 |
Molekulargewicht |
282.16 g/mol |
IUPAC-Name |
ethyl 2-(3-imidazol-1-ylazetidin-3-yl)acetate;dihydrochloride |
InChI |
InChI=1S/C10H15N3O2.2ClH/c1-2-15-9(14)5-10(6-12-7-10)13-4-3-11-8-13;;/h3-4,8,12H,2,5-7H2,1H3;2*1H |
InChI-Schlüssel |
QYJCYORKQUMRMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1(CNC1)N2C=CN=C2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2Z)-3-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B13580771.png)




![rac-tert-butyl N-[(1S,2S)-2-[(1R)-1-hydroxyethyl]cyclopropyl]carbamate](/img/structure/B13580826.png)
